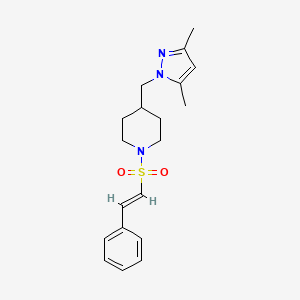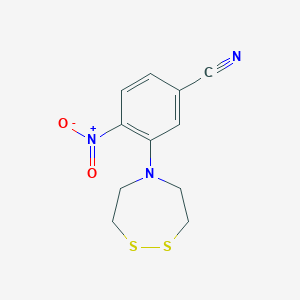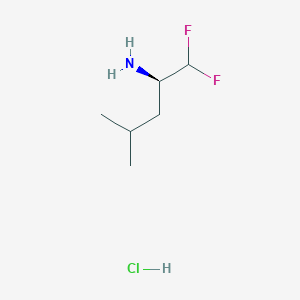
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Oxazolidinones, including compounds similar to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide, have shown significant promise as antimicrobial agents. These compounds have a unique mechanism for inhibiting bacterial protein synthesis. Notably, U-100592 and U-100766, oxazolidinone analogs, have demonstrated broad-spectrum antibacterial activity against clinically important pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, and strains of Mycobacterium tuberculosis. Importantly, these compounds maintain their antibacterial activities in the presence of human serum and exhibit low mutation frequencies, suggesting a reduced potential for resistance development (Zurenko et al., 1996).
Antifungal and Antimicrobial Compound Synthesis
Research has also focused on the synthesis of oxazolidinone derivatives for exploring their antimicrobial properties. For instance, Desai et al. (2013) synthesized a series of oxazolidinone derivatives and tested them for antibacterial and antifungal activities. Their findings suggest that these compounds, including structures related to this compound, could provide therapeutic benefits for treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Aldose Reductase Inhibition
The management of diabetic complications through the inhibition of aldose reductase has been a significant area of research. Oxazolidinone derivatives, through their innovative chemical structures, have been evaluated for their potential as aldose reductase inhibitors. Ali et al. (2012) reported the synthesis of iminothiazolidin-4-one acetate derivatives, evaluating their inhibitory action on aldehyde reductase and aldose reductase, highlighting the therapeutic potential of oxazolidinone derivatives in treating diabetic complications (Ali et al., 2012).
Neuropharmacological Applications
The exploration of oxazolidinone compounds in neuropharmacology has revealed their potential in modulating orexin receptors, which are implicated in regulating arousal, appetite, and stress. For example, selective orexin-1 receptor antagonists based on oxazolidinone structures have shown efficacy in reducing stress-induced hyperarousal without inducing sedative effects, suggesting a novel approach for treating anxiety and stress-related disorders (Bonaventure et al., 2015).
properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-11-4-5-12(18-7-3-9-24(18,21)22)10-13(11)17-15(20)14(19)16-6-8-23-2/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFDLDLXQVUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2886157.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2886158.png)

![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)


![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)

